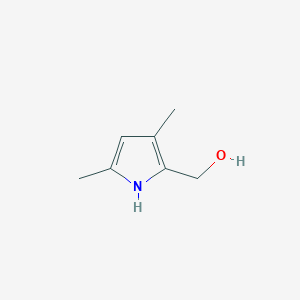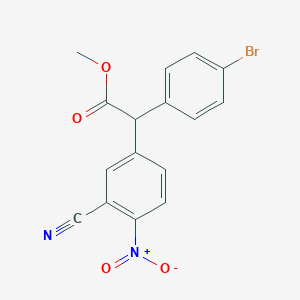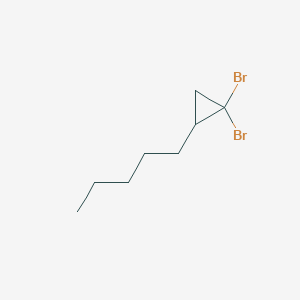
1,1-Dibromo-2-pentylcyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropane, 1,1-dibromo-2-pentyl- is a halogenated cyclopropane derivative. Cyclopropanes are known for their unique structural and chemical properties, which make them valuable in various fields such as organic synthesis, medicinal chemistry, and materials science . The strained three-membered ring structure of cyclopropanes imparts interesting reactivity, making them versatile building blocks in chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropane, 1,1-dibromo-2-pentyl- typically involves the reaction of 3-chloro-2-(chloromethyl)propene with bromoform in the presence of a base such as sodium hydroxide . The reaction is carried out under vigorous stirring and controlled temperature conditions to ensure the formation of the desired product. The reaction mixture is then subjected to workup procedures, including filtration and recrystallization, to obtain the pure compound .
Industrial Production Methods
Industrial production methods for cyclopropane, 1,1-dibromo-2-pentyl- are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may involve optimization of reaction conditions and purification techniques to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropane, 1,1-dibromo-2-pentyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form cyclopropane derivatives with different functional groups.
Oxidation Reactions: Oxidation of the compound can lead to the formation of cyclopropane derivatives with oxygen-containing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as lithium aluminum hydride, oxidizing agents such as potassium permanganate, and nucleophiles such as sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of cyclopropane derivatives with different substituents, while reduction and oxidation reactions can lead to the formation of cyclopropane derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Cyclopropane, 1,1-dibromo-2-pentyl- has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Cyclopropane derivatives are explored for their potential therapeutic properties and are used in the development of new drugs.
Materials Science: The unique structural properties of cyclopropanes make them valuable in the design and synthesis of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of cyclopropane, 1,1-dibromo-2-pentyl- involves its reactivity due to the strained three-membered ring structure. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Cyclopropane, 1,1-dibromo-2-pentyl- can be compared with other similar compounds such as:
Cyclopropane, 1,1-dibromo-2,2-bis(chloromethyl)-: This compound has similar reactivity but different substituents, leading to variations in its chemical behavior.
Cyclopropane, 1,1-dibromo-2-methyl-: This compound has a different alkyl substituent, which can affect its reactivity and applications.
Propiedades
Número CAS |
6519-43-3 |
|---|---|
Fórmula molecular |
C8H14Br2 |
Peso molecular |
270.00 g/mol |
Nombre IUPAC |
1,1-dibromo-2-pentylcyclopropane |
InChI |
InChI=1S/C8H14Br2/c1-2-3-4-5-7-6-8(7,9)10/h7H,2-6H2,1H3 |
Clave InChI |
UQONUUXVHJXAIW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1CC1(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


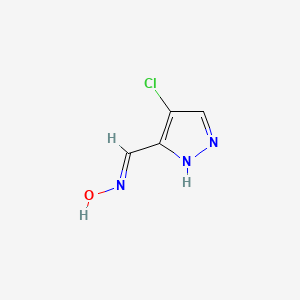
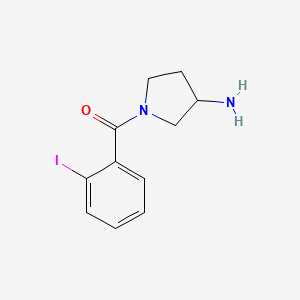
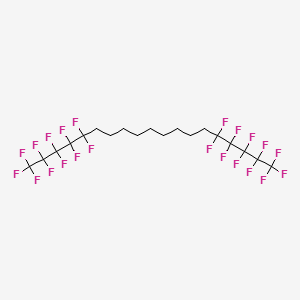


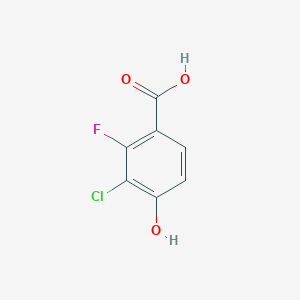

![Bicyclo[3.2.0]heptane-3-acetic acid, 3-(aminomethyl)-, methyl ester, (1-alpha-,3-alpha-,5-alpha-)-(9CI)](/img/structure/B12088732.png)
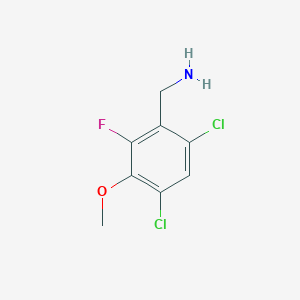
![Stannane, tributyl[(1E)-4-methyl-4-[(trimethylsilyl)oxy]-1-octen-1-yl]-](/img/structure/B12088755.png)


